molecular formula C14H18N2S B1450133 4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine CAS No. 915920-38-6

4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine

Cat. No. B1450133
CAS RN: 915920-38-6
M. Wt: 246.37 g/mol
InChI Key: JPNWXDMIUJSCCS-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine, also known as DMPPT, is a synthetic compound that has recently been studied for its potential applications in various scientific research fields. DMPPT is a heterocyclic compound that is composed of an aromatic ring, a thiazole ring, and an amine group. It has a molecular weight of 206.32 g/mol and a melting point of 181-183°C. DMPPT has been found to possess anti-bacterial, anti-inflammatory, and anti-cancer properties, making it a promising compound for further research.

Scientific Research Applications

Thiazole Derivatives in Medicinal Chemistry

Thiazole derivatives have been extensively studied for their biological activities. They are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. For instance, the review by (Abdurakhmanova et al., 2018) discusses the synthesis, chemical, and biological properties of 4-phosphorylated 1,3-azoles, highlighting their potential in developing new therapeutic agents. Similarly, the article by (ArunlalV. et al., 2015) reviews the chemistry, synthesis, and applications of 4-thiazolidinone, emphasizing its 'wonder nucleus' due to the vast biological activities it possesses.

Thiazole Derivatives in Materials Science

In addition to medicinal applications, thiazole derivatives are also pivotal in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other organic electronics. The review by (Squeo & Pasini, 2020) highlights the use of BODIPY-based materials, which are related to thiazole chemistry, in OLED devices, showcasing their potential as 'metal-free' infrared emitters.

properties

IUPAC Name

4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S/c1-4-5-12-13(16-14(15)17-12)11-8-9(2)6-7-10(11)3/h6-8H,4-5H2,1-3H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNWXDMIUJSCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)N)C2=C(C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651074
Record name 4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine

CAS RN

915920-38-6
Record name 4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine
Reactant of Route 4
4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine
Reactant of Route 5
4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine
Reactant of Route 6
4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine

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